(R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid
Overview
Description
(R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid is a chiral amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. The compound also features a 3,4-dimethoxybenzyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of triethylborane as a catalyst to achieve high yields and diastereoselectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
(R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: DDQ in the presence of protic acids.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzyl derivatives.
Scientific Research Applications
(R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and as a building block in organic synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group protects the amino group during chemical reactions, allowing for selective modifications. The 3,4-dimethoxybenzyl group can participate in various chemical interactions, enhancing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzyl alcohol: Shares the 3,4-dimethoxybenzyl group but lacks the amino acid backbone.
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
Benzoic acid, 3,4-dimethoxy-: Contains the 3,4-dimethoxybenzyl group but differs in its functional groups.
Uniqueness
(R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid is unique due to its combination of the Fmoc protecting group and the 3,4-dimethoxybenzyl group, which provides distinct chemical properties and reactivity. This makes it a valuable compound in peptide synthesis and other chemical applications.
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO6/c1-32-24-12-11-17(14-25(24)33-2)13-18(26(29)30)15-28-27(31)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-12,14,18,23H,13,15-16H2,1-2H3,(H,28,31)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOFWUMBCCURJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201126190 | |
Record name | α-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3,4-dimethoxybenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201126190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076197-02-8 | |
Record name | α-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3,4-dimethoxybenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076197-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3,4-dimethoxybenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201126190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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